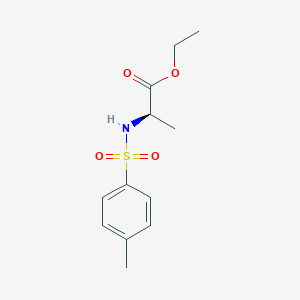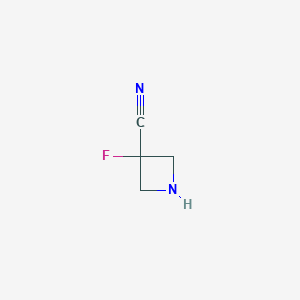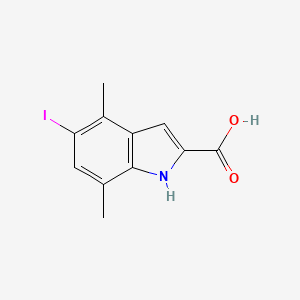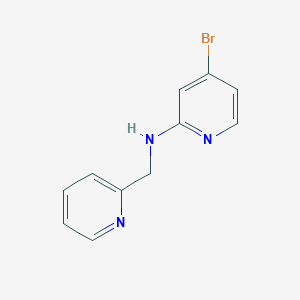
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound that features a bromine atom attached to a pyridine ring, with an additional pyridine ring connected via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 2-aminomethylpyridine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 2-bromopyridine is reacted with 2-aminomethylpyridine under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
科学研究应用
Chemistry
In chemistry, 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act on various biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methylene bridge and bromine atom can influence the binding affinity and specificity of the compound to its molecular targets.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
- 4-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
- 4-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine
Uniqueness
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with other molecules compared to its chloro or fluoro analogs. This uniqueness makes it a valuable compound for specific applications where the bromine atom’s properties are advantageous.
属性
分子式 |
C11H10BrN3 |
|---|---|
分子量 |
264.12 g/mol |
IUPAC 名称 |
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2,(H,14,15) |
InChI 键 |
PLEDQVLMPQHQNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
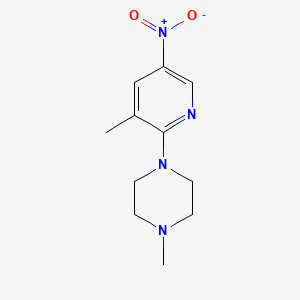
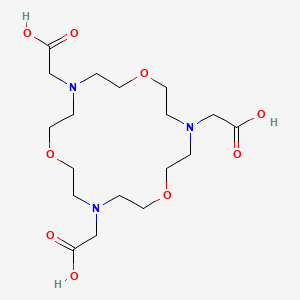
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
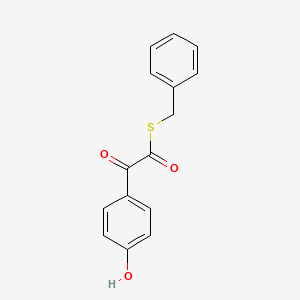
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)

